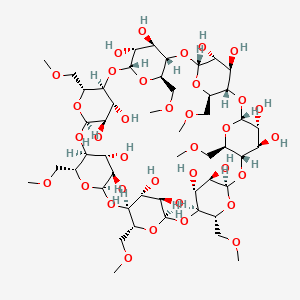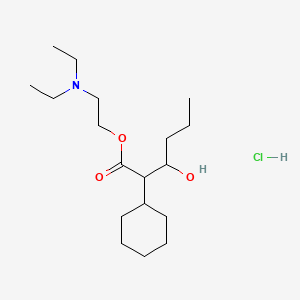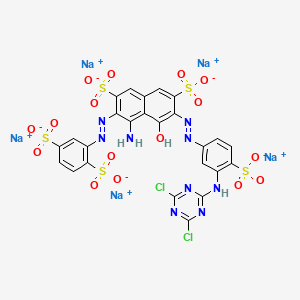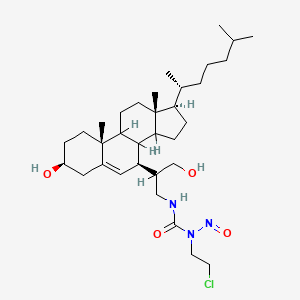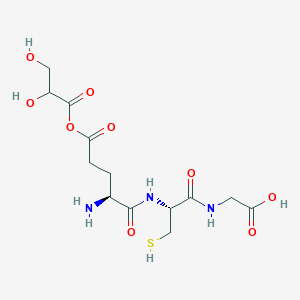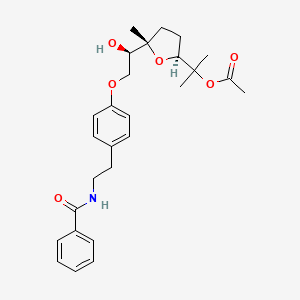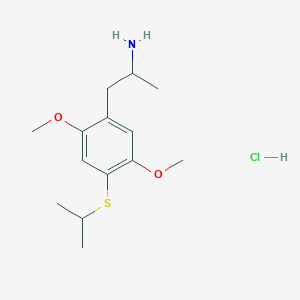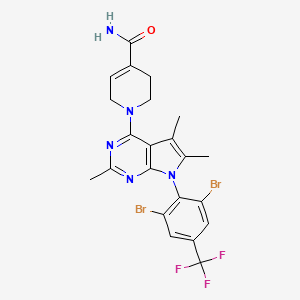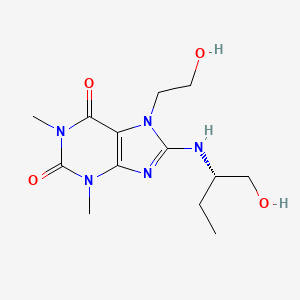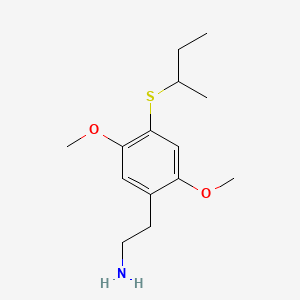
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine is a chemical compound that belongs to the phenethylamine class This compound is characterized by the presence of a sec-butylthio group and two methoxy groups attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine typically involves the introduction of the sec-butylthio group and the methoxy groups onto the phenethylamine backbone. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Introduction of sec-Butylthio Group: The sec-butylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a sec-butylthiol with a suitable leaving group on the phenethylamine derivative, often under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylthio group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(sec-Butylthio)-2,5-dimethoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(sec-Butylthio)-2,5-dimethoxyphenethylamine can be compared with other similar compounds in the phenethylamine class, such as:
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar in structure but with a methyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-ethylphenethylamine (DOET): Similar in structure but with an ethyl group instead of a sec-butylthio group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromo group instead of a sec-butylthio group.
The uniqueness of this compound lies in the presence of the sec-butylthio group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
207740-32-7 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-5-10(2)18-14-9-12(16-3)11(6-7-15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |
InChI Key |
KSZHVRPGICAZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=C(C=C(C(=C1)OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


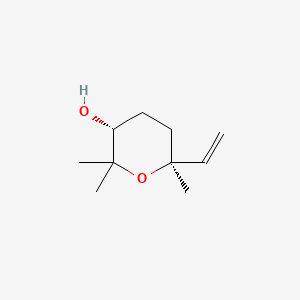
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
